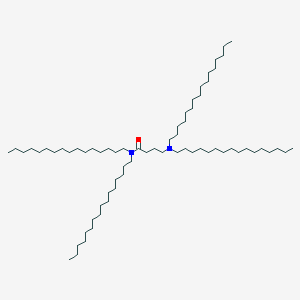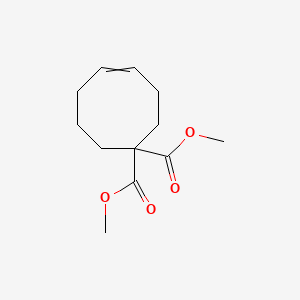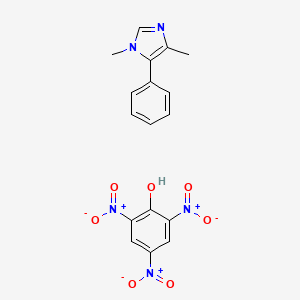
Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate is a chemical compound with a complex structure that includes multiple chlorine atoms and a chlorocarbonyl group
Preparation Methods
The synthesis of Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate typically involves multiple steps, including the introduction of chlorine atoms and the formation of the chlorocarbonyl group. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of chlorinating agents and esterification reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the chlorocarbonyl group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce specific functional groups into target molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate involves its interaction with molecular targets such as enzymes or receptors. The chlorocarbonyl group and chlorine atoms play a crucial role in its reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Ethyl 4,5-dichloro-7-(chlorocarbonyl)-2-ethylnon-4-enoate can be compared with similar compounds such as:
- 4-Undecenoic acid, 4,5-dichloro-7-(chlorocarbonyl)-10-methyl-2-(3-methylbutyl)
- 4-Decenoic acid, 4,5-dichloro-7-(chlorocarbonyl)-2-propyl, ethyl ester These compounds share similar structural features but differ in their specific functional groups and chain lengths, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
CAS No. |
62456-90-0 |
|---|---|
Molecular Formula |
C14H21Cl3O3 |
Molecular Weight |
343.7 g/mol |
IUPAC Name |
ethyl 7-carbonochloridoyl-4,5-dichloro-2-ethylnon-4-enoate |
InChI |
InChI=1S/C14H21Cl3O3/c1-4-9(13(17)18)7-11(15)12(16)8-10(5-2)14(19)20-6-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
BEZQSDKQGLDRCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C(CC(CC)C(=O)Cl)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B14518765.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-, methyl ester](/img/structure/B14518766.png)
![Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane](/img/structure/B14518768.png)


![(2S)-2-[(4-Nitrobenzoyl)oxy]hexanoic acid](/img/structure/B14518780.png)

![[Bis(ethylsulfanyl)methylidene-lambda3-iodanyl]-iodo-triphenyl-lambda5-phosphane;platinum](/img/structure/B14518783.png)
![2,4,6-Tris(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4H-thiopyran](/img/structure/B14518790.png)

![1-[(5Z)-6-Phenyl-3,4-dihydro-1,5-benzodiazocin-1(2H)-yl]ethan-1-one](/img/structure/B14518828.png)


